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molecular formula C15H19IO4 B8330674 1-Tert-butyl 4-methyl 3-iodo-2,5-dimethylterephthalate

1-Tert-butyl 4-methyl 3-iodo-2,5-dimethylterephthalate

Cat. No. B8330674
M. Wt: 390.21 g/mol
InChI Key: STHFAUQFONULKU-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

1-tert-Butyl 4-methyl 3-amino-2,5-dimethylterephthalate (0.444 g, 1.59 mmol) was dissolved in THF (10 mL), and the mixture was sparged with nitrogen for 10 minutes. Copper (I) iodide (302 mg, 1.59 mmol) and diiodomethane (0.64 mL, 7.93 mmol) were added followed by isoamyl nitrite (0.63 mL, 4.74 mmol), and the mixture was stirred at reflux for 20 h. The mixture was cooled to ambient temperature and then was partitioned between ethyl acetate and 1N hydrochloric acid. The aqueous portion was extracted with ethyl acetate (2×). The combined organic portion was washed with brine, dried over sodium sulfate, then filtered and concentrated to provide an oil which was purified by column chromatography (silica gel, 2-10% ethyl acetate in hexanes). The clean fractions were combined and concentrated, and the residue was partitioned between ethyl acetate and 1: I saturated sodium bicarbonate solution: 1 M sodium thiosulfate. The aqueous portion was extracted with ethyl acetate. The combined organic portion was washed with brine, dried over sodium sulfate, then filtered and concentrated to afford 1-tert-butyl 4-methyl 3-iodo-2,5-dimethylterephthalate (300 mg, 0.769 mmol, 48% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 1H), 3.96 (s, 3H), 2.60 (s, 3H), 2.31 (s, 3H), 1.59 (s, 9H); GCMS for C15H19IO4: 359 ([M-OCH3]+).
Quantity
0.444 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Name
Copper (I) iodide
Quantity
302 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:20])=[C:4]([CH:12]=[C:13]([CH3:19])[C:14]=1[C:15]([O:17][CH3:18])=[O:16])[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[I:21]CI.N(OCCC(C)C)=O>C1COCC1.[Cu]I>[I:21][C:2]1[C:3]([CH3:20])=[C:4]([CH:12]=[C:13]([CH3:19])[C:14]=1[C:15]([O:17][CH3:18])=[O:16])[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
0.444 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
0.64 mL
Type
reactant
Smiles
ICI
Name
Copper (I) iodide
Quantity
302 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was sparged with nitrogen for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 2-10% ethyl acetate in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 1
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.769 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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